molecular formula C15H12FNO2 B12592245 Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate CAS No. 648418-49-9

Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate

Cat. No.: B12592245
CAS No.: 648418-49-9
M. Wt: 257.26 g/mol
InChI Key: QIONTIXDQZOKMJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate is a synthetic organic compound belonging to the class of pyrrolo[2,1-A]isoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-A]isoquinoline derivatives, including Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate, can be achieved through various methodologies. One common approach involves a one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . This method allows for the efficient construction of the pyrrolo[2,1-A]isoquinoline scaffold.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

648418-49-9

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C15H12FNO2/c1-2-19-15(18)14-12(16)9-13-11-6-4-3-5-10(11)7-8-17(13)14/h3-9H,2H2,1H3

InChI Key

QIONTIXDQZOKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)F

Origin of Product

United States

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